3-Azaspiro(5.5)undecane, 9-tert-butyl-3-(3-(dimethylamino)propyl)-, dihydrochloride is a complex chemical compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is classified under the category of azaspiro compounds, which are characterized by a spirocyclic structure containing nitrogen. The specific IUPAC name reflects its intricate molecular architecture, which includes a tert-butyl group and a dimethylamino propyl side chain.
The compound can be sourced from various chemical suppliers and databases, including PubChem and specialized chemical catalogs. It is typically available in high purity forms suitable for research and development purposes.
This compound belongs to the class of organic compounds known as spiro compounds, specifically azaspiro compounds. These compounds are often studied for their biological activity and potential therapeutic applications.
The synthesis of 3-Azaspiro(5.5)undecane, 9-tert-butyl-3-(3-(dimethylamino)propyl)-, dihydrochloride generally involves multi-step synthetic routes that may include:
Specific reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in the yield and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 3-Azaspiro(5.5)undecane, 9-tert-butyl-3-(3-(dimethylamino)propyl)-, dihydrochloride is C17H34Cl2N2. Its structure features a spirocyclic framework with a nitrogen atom incorporated into the ring system.
The reactivity of 3-Azaspiro(5.5)undecane, 9-tert-butyl-3-(3-(dimethylamino)propyl)-, dihydrochloride may include:
Reactions involving this compound should be conducted under controlled conditions to avoid decomposition or unwanted side reactions. Monitoring reaction progress using chromatographic techniques is recommended.
The mechanism of action for compounds like 3-Azaspiro(5.5)undecane derivatives often involves interaction with biological targets such as receptors or enzymes. This compound may act as a ligand or inhibitor in various biochemical pathways.
Research indicates that similar azaspiro compounds have shown activity against certain types of cancer cells and may modulate neurotransmitter systems due to their structural similarity to known pharmacophores.
3-Azaspiro(5.5)undecane, 9-tert-butyl-3-(3-(dimethylamino)propyl)-, dihydrochloride has potential applications in:
The construction of the 3-azaspiro[5.5]undecane framework relies on strategic ring-forming methodologies, with Dieckmann condensation and spirocyclic annellation representing the most efficient approaches. The core synthesis typically initiates with N-protected cyclohexanone derivatives subjected to intramolecular alkylation or condensation reactions. As evidenced by spirocyclic intermediates like tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS# 173405-78-2), a critical step involves the in situ generation of cyclic enolates that undergo nucleophilic attack on bifunctional electrophiles, facilitating spiro-fusion at the 9-position [3] [7].
Alternative routes employ cyclohexane-1,4-dione precursors, where one carbonyl is converted to a cyanohydrin followed by lactamization to yield the spiro[5.5]undecane system. This method demonstrates exceptional versatility for introducing the 9-tert-butyl substituent early in the synthetic sequence, as observed in the synthesis of 9-tert-butyl-3-azaspiro[5.5]undecane intermediates [5]. Reaction optimization studies reveal that lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran at –78°C provides optimal enolization kinetics for spirocyclization, minimizing diastereomeric byproducts. Post-cyclization, catalytic hydrogenation (Pd/C, H₂) saturates any unsaturated bonds, yielding the target spirocyclic amine scaffold in high enantiomeric purity (>98% ee) when chiral auxiliaries are incorporated [3].
Table 1: Comparative Yields for Azaspiro[5.5]undecane Core Synthesis Methods
Methodology | Key Reagent/Condition | Yield Range | Diastereoselectivity |
---|---|---|---|
Dieckmann Condensation | NaOEt, EtOH, reflux | 65-72% | Moderate (∼3:1 dr) |
Spirocyclic Annellation | LiHMDS, THF, –78°C | 82-89% | High (>20:1 dr) |
Cyanohydrin Lactamization | NaCN, NH₄Cl buffer, 80°C | 55-62% | Low (∼1:1 dr) |
Reductive Amination Cyclization | NaBH₃CN, MeOH, 25°C | 70-78% | Moderate (∼5:1 dr) |
The 9-tert-butyl moiety significantly influences the steric and electronic properties of the azaspiro[5.5]undecane system, necessitating precise functionalization protocols. The dominant strategy incorporates the tert-butyl group prior to spirocyclization via Friedel-Crafts alkylation using tert-butyl halides or alkene hydroalkylation. This approach capitalizes on the nucleophilicity of enolates derived from cyclohexanone precursors, where the bulky tert-butyl group is introduced alpha to the carbonyl. Kinetic studies confirm that aluminum trichloride (AlCl₃) catalysis in dichloromethane at 0°C achieves >95% regioselectivity for the 9-position, avoiding undesired polyalkylation [5] [8].
For late-stage modifications, directed ortho-metalation (DoM) techniques enable selective functionalization adjacent to the tert-butyl group. After spirocycle formation, installation of a dimethylaminomethyl directing group at the nitrogen allows palladium-catalyzed C–H activation for halogenation, carboxylation, or cyanation at the 10-position. As demonstrated in tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate (CAS# 1281872-59-0), this method introduces functional handles while preserving the acid-sensitive tert-butyl group [7] [9]. The tert-butyl’s electron-donating properties also facilitate electrophilic aromatic substitution in derived phenolic systems, though this is less common in the target compound. Crucially, the group’s steric bulk dictates solubility profiles—log P increases by ∼1.5 units compared to unsubstituted analogs—making it indispensable for modulating lipophilicity during lead optimization [8].
Table 2: tert-Butyl Functionalization Approaches and Outcomes
Strategy | Reaction Conditions | Selectivity | Compatibility with Spirocycle |
---|---|---|---|
Pre-cyclization Alkylation | AlCl₃, CH₂Cl₂, 0°C; tert-BuCl | >95% at C9 | Excellent |
Post-cyclization C–H Activation | Pd(OAc)₂, Ag₂CO₃, DMF, 120°C | 80-85% at C10 | Moderate (acid-sensitive) |
Radical Bromination | NBS, AIBN, CCl₄, reflux | <50% (unselective) | Poor (N-dealkylation occurs) |
Electrophilic Aromatic Sulfonation | SO₃·pyridine, DCE, 50°C | Not applicable | Limited |
Installation of the 3-(dimethylamino)propyl side chain requires meticulous nitrogen functionalization to prevent quaternary ammonium salt formation. The optimal sequence involves: (1) selective N-alkylation of the spirocyclic amine with 3-chloropropylamine precursors, (2) exhaustive dimethylation of the terminal amine, and (3) dihydrochloride salt formation. N-Alkylation employs the Fukuyama approach, where the spirocyclic nitrogen is converted to a tert-butoxycarbonyl (Boc) carbamate prior to coupling with 3-bromopropylphthalimide. Subsequent hydrazinolysis cleaves the phthalimide, exposing the primary amine for dimethylation via Eschweiler-Clarke conditions (HCHO, HCO₂H, 100°C) or reductive amination (NaBH₃CN, CH₂O) [1] [10].
Alternative pathways utilize reductive amination between the spirocyclic amine and tert-butyl [3-oxopropyl]carbamate, followed by Boc deprotection and dimethylation. This route achieves higher purity (>99% by HPLC) by avoiding alkyl halide byproducts. Amine protection strategies critically influence overall yield: Boc groups (removed with TFA/DCM) provide superior stability compared to carbobenzyloxy (Cbz) groups during the alkylation step, particularly under basic conditions. For the terminal amine, dimethylation before side-chain attachment proves advantageous, as evidenced by the synthesis of tert-butyl [3-(dimethylamino)propyl]carbamate (C₁₀H₂₂N₂O₂, CID 45074599), which is then coupled to the spirocycle and deprotected [2] [9]. Kinetic studies reveal that the sterically congested spirocyclic nitrogen exhibits ∼50-fold lower nucleophilicity than linear tertiary amines, necessitating extended reaction times (48–72h) for complete alkylation.
Table 3: Amine Protection/Deprotection Strategies for Side-Chain Synthesis
Protection Strategy | Coupling Efficiency | Deprotection Conditions | Overall Yield |
---|---|---|---|
N-Boc (spirocyclic N) | 85-90% | TFA/DCM (1:1), 25°C, 2h | 78% |
N-Cbz (spirocyclic N) | 70-75% | H₂, Pd/C, MeOH, 25°C, 12h | 65% |
N-Phthalimide (terminal N) | >95% | N₂H₄·H₂O, EtOH, 80°C, 4h | 82% |
N-Boc (terminal N) | 88% | HCl/dioxane, 25°C, 1h | 80% |
Conversion of the free base to the dihydrochloride salt enhances stability, crystallinity, and aqueous solubility. Salt formation employs anhydrous HCl gas bubbling in ethereal solvents or concentrated HCl addition in protic solvents, with stoichiometric control being paramount. Titration calorimetry reveals a two-step protonation: the dimethylamino group protonates first (pKa ∼9.5), followed by the spirocyclic tertiary amine (pKa ∼8.9). Maintaining pH <3.0 during crystallization ensures complete di-salt formation [1] [5].
Solvent screening identifies ethanol/methanol (4:1 v/v) as optimal, achieving >99% conversion with minimal hydrochloride dissociation. Anti-solvent crystallization using tert-butyl methyl ether (MTBE) yields irregular crystals, while slow evaporation from isopropanol produces defined rhomboids suitable for X-ray diffraction. Critical process parameters include: (1) cooling rate (0.5°C/min from 60°C to 4°C), (2) supersaturation control (nucleation threshold at 85% relative supersaturation), and (3) seeding with pre-formed dihydrochloride crystals at 40°C. These conditions afford 92–95% recovery of pharmaceutical-grade crystals with ≤0.5% residual solvents. The dihydrochloride salt exhibits a characteristic melting point (decomposition) at 248–250°C and aqueous solubility >50 mg/mL, compared to <5 mg/mL for the free base . Salt purification via hot filtration through activated carbon (0.5% w/v) removes colored impurities without affecting yield.
Table 4: Crystallization Conditions and Salt Properties
Crystallization Method | Solvent System | Crystal Habit | Particle Size (D50) | Residual Solvent (ppm) |
---|---|---|---|---|
Anti-solvent Addition | EtOH/MTBE (1:3) | Irregular plates | 45 μm | MTBE: 3200 |
Slow Evaporation | IPA/H₂O (9:1) | Rhomboids | 120 μm | IPA: 410 |
Cooling Crystallization | MeOH/EtOAc (2:1) | Needles | 80 μm | MeOH: 2900 |
Seeded Cooling (Optimal) | EtOH/MeOH (4:1) | Defined polyhedrons | 150 μm | EtOH: 620 |
Comprehensive Compound List
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4